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Compound of Interest

Compound Name: Chs-828

Cat. No.: B1668923 Get Quote

Welcome to the technical support center for CHS-828 (GMX1778), a potent inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT). This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on optimizing CHS-828
treatment schedules for maximal antitumor activity and to troubleshoot common issues

encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CHS-828?

CHS-828, and its active form GMX1778, is a potent and specific competitive inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+

salvage pathway.[1][2][3][4][5] By inhibiting NAMPT, CHS-828 depletes intracellular NAD+

levels, which is critical for various cellular processes in cancer cells, including energy

metabolism, DNA repair, and signaling pathways.[1][5][6] This depletion of NAD+ ultimately

leads to ATP depletion and tumor cell death.[3][4]

Q2: Why is the treatment schedule for CHS-828 so critical for its antitumor activity?

Preclinical and clinical studies have consistently shown that the antitumor effect of CHS-828 is

highly dependent on the exposure time and dosing schedule.[7][8] Prolonged exposure to

CHS-828 significantly increases its potency.[8] In vivo studies have demonstrated that

administering the drug over a 5-day schedule results in a greater antitumor effect compared to

a single dose of the same total amount.[7] This schedule-dependency is thought to be due to
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the dynamics of NAD+ depletion and the cell's inability to recover with continuous NAMPT

inhibition.

Q3: What are the known pharmacokinetic properties of CHS-828?

In a Phase I clinical trial, orally administered CHS-828 had a half-life of approximately 2.1 to

2.3 hours.[7][9] The time to reach maximum plasma concentration was about 2.2 hours.[9]

However, there is significant inter- and intra-patient variability in its pharmacokinetics, which

may be partly due to its metabolism by CYP3A4.[8] Pharmacokinetics have also been shown to

be dose-dependent, with the fraction absorbed decreasing at higher doses.[7]

Q4: What are the common toxicities associated with CHS-828 treatment?

In clinical trials, the most frequently observed non-hematological toxicities include nausea,

vomiting, diarrhea, fatigue, and localized genital mucositis.[8][9] Hematological toxicities are

generally mild and include transient thrombocytopenia and lymphocytopenia.[8][9] Dose-

limiting toxicities have been identified as thrombocytopenia, thrombosis, esophagitis, diarrhea,

and constipation.[9]

Q5: What is the role of Nicotinic Acid (NA) and NAPRT1 in CHS-828 treatment?

The cytotoxicity of CHS-828 can be bypassed by the administration of exogenous nicotinic acid

(NA).[1][10] NA allows for NAD+ repletion through an alternative pathway mediated by the

enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[1][10] Cancer cells deficient in

NAPRT1 cannot be rescued by NA, making them particularly sensitive to CHS-828.[1][10] This

provides a therapeutic strategy to potentially widen the therapeutic index by co-administering

CHS-828 with NA to protect normal tissues that express NAPRT1.[1][10]

Troubleshooting Guide
Problem 1: Inconsistent antitumor activity observed in vivo despite using the recommended

dose.

Possible Cause 1: Suboptimal Dosing Schedule. As established, CHS-828's efficacy is highly

schedule-dependent. A single high dose may be less effective than a prolonged, multi-day

schedule.
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Solution: Implement a 5-day dosing schedule as suggested by preclinical and clinical data

to maintain sustained inhibition of NAMPT.[7][8]

Possible Cause 2: Pharmacokinetic Variability. There is significant inter-individual variation in

the absorption and clearance of CHS-828.[7][8]

Solution: If feasible, perform pharmacokinetic analysis to correlate drug exposure with

antitumor response in your animal models. Consider that clearance may increase with

cumulative exposure.[7]

Possible Cause 3: NAPRT1 Expression in Tumor Model. If the tumor model has high

expression of NAPRT1, it may be able to bypass the NAD+ blockade by utilizing nicotinic

acid from the diet.

Solution: Assess the NAPRT1 status of your tumor cells. For NAPRT1-positive tumors,

consider combination therapies.

Problem 2: High levels of toxicity observed in animal models, even at doses reported to be

effective.

Possible Cause 1: Species-Specific Differences in Sensitivity. There can be significant

differences in drug tolerance between species. For instance, rats have been shown to

tolerate 10-100 times higher exposures of CHS-828 than human patients.[11]

Solution: Carefully consider the species of your animal model and perform dose-escalation

studies to determine the maximum tolerated dose (MTD) in that specific species.

Possible Cause 2: Drug Formulation and Administration. The formulation and route of

administration can impact absorption and, consequently, toxicity.

Solution: Ensure consistent preparation of the drug formulation. For oral administration, be

aware of factors like gastric pH that can affect absorption.[8]

Problem 3: Development of resistance to CHS-828 in cell culture models.

Possible Cause: Upregulation of Alternative NAD+ Synthesis Pathways. Cells can develop

resistance by finding alternative ways to generate NAD+.
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Solution: Investigate the expression levels of enzymes involved in other NAD+ synthesis

pathways, such as NAPRT1.[6] Acquired resistance has been demonstrated in vitro, which

was not associated with decreased drug accumulation.[12]

Data Presentation
Table 1: In Vitro Potency of CHS-828 (GMX1778)

Parameter Value Cell Line/System Reference

IC50 (NAMPT

inhibition)
< 25 nM Recombinant NAMPT [1][2]

Kd (NAMPT binding) 120 nM Recombinant NAMPT [3]

IC50 (IKK activity) 8 nM In vitro kinase assay [3]

IC50 (Cytotoxicity) 0.01-0.3 µM
Human myeloma cell

lines
[11]

IC50 (Cytotoxicity) 0.01 µM
Acute Lymphocytic

Leukemia
[13]

IC50 (Cytotoxicity) 0.03 µM
Acute Myelocytic

Leukemia
[13]

Table 2: Pharmacokinetic Parameters of CHS-828 in Humans and Rats

Parameter Human (Oral) Rat (Oral) Reference

Half-life (t1/2) 2.1 ± 0.52 h 2.3 h [7][9]

Time to Max.

Concentration (Tmax)
2.2 ± 1.3 h Not specified [9]

Table 3: Recommended Dosing from Clinical Trials

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.mdpi.com/1422-0067/25/4/2092
https://pubmed.ncbi.nlm.nih.gov/15090743/
https://www.benchchem.com/product/b1668923?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2772749/
https://www.medchemexpress.com/GMX1778.html
https://www.selleckchem.com/products/gmx1778-chs828.html
https://www.selleckchem.com/products/gmx1778-chs828.html
https://www.researchgate.net/publication/229480007_Pharmacodynamic_differences_between_species_exemplified_by_the_novel_anticancer_agent_CHS_828
https://pubmed.ncbi.nlm.nih.gov/12187330/
https://pubmed.ncbi.nlm.nih.gov/12187330/
https://www.benchchem.com/product/b1668923?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15854812/
https://pubmed.ncbi.nlm.nih.gov/12231525/
https://pubmed.ncbi.nlm.nih.gov/12231525/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Phase
Recommended
Dose

Schedule Reference

Phase I 20 mg
Once daily for 5 days,

in 28-day cycles
[9]

Phase I (alternative

schedule)
420 mg Once every 3 weeks [14]

Experimental Protocols
Protocol 1: In Vitro NAMPT Inhibition Assay

This protocol is based on a coupled-enzyme assay to measure NAD+ production.[1][3]

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM

HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 0.5 mM β-mercaptoethanol, 0.005% bovine

serum albumin, 1% DMSO, 2.0 U/ml lactate dehydrogenase, 4 mM sodium L-lactate, 0.4

U/ml diaphorase, 6 µM resazurin sodium salt, 0.4 mM PRPP, 3.0 nM NMNAT1, 125 µM ATP,

50 µM nicotinamide (NM), and 2 to 5 µM recombinant NAMPT.

Add Inhibitor: Add serial dilutions of CHS-828 (or GMX1778) in DMSO to the reaction

mixture.

Incubation: Incubate the plate at room temperature for 180 minutes.

Measure Fluorescence: Measure the fluorescence with an excitation wavelength of 560 nm

and an emission wavelength of 590 nm using a plate reader.

Data Analysis: Calculate the IC₅₀ values by generating sigmoidal dose-response curves

using non-linear regression analysis.

Protocol 2: Cellular NAD+/ATP Depletion Assay

This protocol measures the cytotoxic effect of CHS-828 by quantifying cellular ATP levels.[3]

Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.
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Drug Treatment: Treat the cells with serial dilutions of CHS-828. A final DMSO concentration

of 0.2% should be maintained across all wells.

Incubation: Incubate the cells for 72 hours.

ATP Measurement: Determine the relative ATP levels using a commercially available high-

sensitivity cytotoxicity and cell proliferation assay kit (e.g., ViaLight HS) according to the

manufacturer's instructions.

Data Analysis: Calculate IC₅₀ values from the dose-response curves.

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for assessing the antitumor activity of CHS-828 in a

mouse xenograft model.[4][15]

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MCF-7 or NYH) into

the flank of nude mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups.

Drug Administration: Administer CHS-828 orally. A suggested efficacious schedule is daily

administration for 5 consecutive days or once weekly.[7][15] Doses ranging from 20 to 250

mg/kg have been used in mice.[15][16] The vehicle control group should receive the same

formulation without the drug.

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

Monitoring: Monitor animal body weight and general health as indicators of toxicity.

Endpoint: Continue the study until tumors in the control group reach a predetermined size or

for a specified duration.
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Caption: Mechanism of action of CHS-828 in inhibiting the NAD+ salvage pathway.
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Caption: A typical experimental workflow for an in vivo CHS-828 efficacy study.
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Caption: Logical relationship of the NAPRT1-mediated rescue pathway from CHS-828
cytotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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